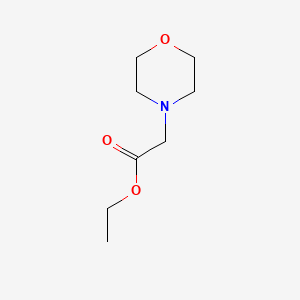

Ethyl 2-Morpholinoacetate

Beschreibung

Ethyl 2-Morpholinoacetate is an organic compound with the chemical formula C9H15NO3. It appears as a colorless to light yellow liquid with a pungent odor at room temperature. This compound is soluble in alcohol and ether solvents but only slightly soluble in water. It is primarily used as a reagent in organic synthesis reactions, particularly for the protection of aldehydes and ketones .

Eigenschaften

IUPAC Name |

ethyl 2-morpholin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-12-8(10)7-9-3-5-11-6-4-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITMDWHJQROIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370128 | |

| Record name | Ethyl 2-Morpholinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3235-82-3 | |

| Record name | Ethyl 2-Morpholinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-Morpholinoacetate can be synthesized by reacting morpholine with ethyl acetate under appropriate reaction conditions. One common method involves the reaction of morpholine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-Morpholinoacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted morpholinoacetates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Reagent for Complex Molecules : Ethyl 2-Morpholinoacetate is widely used as a reagent in the synthesis of complex organic molecules and intermediates. It acts as a protecting group for aldehydes and ketones, preventing unwanted side reactions during chemical transformations.

Biochemical Research

- Biological Activity : The compound exhibits significant biological activity, particularly in its interactions with enzymes and proteins. It has been shown to bind with DNA and RNA sequences, indicating potential applications in genetic and molecular biology research.

- Cellular Effects : this compound influences cellular processes such as cell signaling pathways, gene expression, and metabolism. Studies have observed its effects on enzyme activity involved in metabolic pathways.

Medicinal Chemistry

- Pharmaceutical Intermediates : The compound serves as a building block for synthesizing biologically active compounds and potential therapeutic agents. Its derivatives have shown cytotoxic effects against various cancer cell lines, suggesting its utility in targeted cancer therapies.

Industrial Applications

- Production of Plant Growth Regulators : this compound is utilized in the production of plant growth regulators and other industrial chemicals, showcasing its relevance in agricultural chemistry.

Cytotoxicity Against Colon Adenocarcinoma Cells

A notable study evaluated the cytotoxicity of derivatives of this compound on colon adenocarcinoma cell lines (Colo205 and Colo320). The results indicated potent selective toxicity towards cancer cells compared to normal fibroblasts, reinforcing its potential for targeted cancer therapies.

| Compound | IC50 Value (μM) | Cell Line | Toxicity to Normal Cells |

|---|---|---|---|

| Derivative A | 2.05 | Colo205 | No |

| Derivative B | 1.72 | Colo320 | No |

Mechanism Exploration

Research has explored the coupling reactions involving this compound derivatives with various substrates under optimized conditions. These studies have highlighted the importance of solvent choice and catalyst selection in maximizing yield.

Summary of Applications

This compound demonstrates diverse applications across multiple scientific disciplines:

| Application Area | Specific Uses |

|---|---|

| Organic Chemistry | Reagent for complex organic synthesis |

| Biochemical Research | Interaction with biomolecules; enzyme modulation |

| Medicinal Chemistry | Pharmaceutical intermediates; cancer therapies |

| Industrial Chemistry | Production of plant growth regulators |

Wirkmechanismus

The mechanism by which Ethyl 2-Morpholinoacetate exerts its effects involves its interaction with various molecular targets. In organic synthesis, it acts as a protecting group for aldehydes and ketones, preventing unwanted side reactions. The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound .

Vergleich Mit ähnlichen Verbindungen

- Ethyl 4-Morpholineacetate

- 2-Morpholinoacetic Acid Ethyl Ester

- Morpholin-4-ylacetic Acid Ethyl Ester

Comparison: Ethyl 2-Morpholinoacetate is unique due to its specific structure, which includes a morpholine ring and an ethyl ester group. This combination imparts distinct reactivity and solubility properties compared to similar compounds. For instance, Ethyl 4-Morpholineacetate has a different substitution pattern on the morpholine ring, leading to variations in its chemical behavior and applications .

Biologische Aktivität

Ethyl 2-Morpholinoacetate (CAS No. 3235-82-3) is an organic compound recognized for its significant biological activity and diverse applications in medicinal chemistry, organic synthesis, and biochemical research. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Formula : C9H15NO3

- Appearance : Colorless to light yellow liquid

- Solubility : Soluble in alcohol and ether; slightly soluble in water

This compound is primarily used as a reagent in organic synthesis, particularly for protecting aldehydes and ketones. Its morpholine ring structure contributes to its reactivity and interaction with various biomolecules.

Interaction with Biomolecules

This compound has demonstrated the ability to bind with DNA and RNA sequences, suggesting potential applications in genetic and molecular biology research. It influences various cellular processes, including:

- Cell Signaling Pathways : Modulating pathways that regulate cell growth and differentiation.

- Gene Expression : Affecting transcriptional activity of genes involved in metabolism and cell survival.

- Enzyme Activity : Interacting with enzymes that govern metabolic pathways, leading to alterations in cellular metabolism .

Molecular Mechanism

The compound's mechanism of action involves binding interactions with biomolecules, which can result in:

- Enzyme Inhibition or Activation : Depending on the target, it can either inhibit or enhance enzyme activity.

- Changes in Gene Expression : Through its interactions, it may upregulate or downregulate specific genes.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of derivatives of this compound against cancer cell lines. For example:

- IC50 Values : Compounds derived from this compound exhibited IC50 values ranging from 12 μM to 21 μM against various cancer cell lines, indicating significant cytotoxicity. Notably, a derivative showed an IC50 of 2.05 μM against Colo205 cells and 1.72 μM against Colo320 cells, while demonstrating no toxicity towards normal MRC-5 fibroblast cells .

Dosage Effects in Animal Models

The biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal impact on cellular function.

- High Doses : Significant alterations in metabolism and gene expression have been observed.

Case Studies

-

Cytotoxicity Against Colon Adenocarcinoma Cells

- A study evaluated the cytotoxicity of ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate derivatives on colon adenocarcinoma cell lines (Colo205 and Colo320). The results indicated potent selective toxicity towards cancer cells compared to normal fibroblasts, reinforcing the potential for targeted cancer therapies .

- Mechanism Exploration

Metabolic Pathways

This compound is involved in various metabolic pathways by interacting with enzymes that regulate metabolic flux. Its role as a substrate or inhibitor can significantly influence metabolite levels within cells, thereby affecting overall cellular function.

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-Morpholinoacetate, and how are they optimized for yield?

this compound is synthesized via nucleophilic substitution or Mannich-type reactions. A chromium-catalyzed amidation method uses this compound (0.8 mmol) with CrCl₃ (0.04 mmol), Mg (1.6 mmol), and TMSCl in THF at 90°C for 12 h, yielding 56% product after silica gel chromatography . Alternatively, tert-butoxycarbonyl (Boc)-protected derivatives are prepared by reacting morpholine with Boc-amino acetates under basic conditions, achieving 44% yield via column chromatography . Optimization focuses on solvent choice (e.g., THF vs. CH₂Cl₂), stoichiometry, and catalyst loading .

Q. How is this compound characterized structurally and analytically?

Characterization relies on ¹H NMR , ¹³C NMR , and chromatography. For example, the chromium-catalyzed product is confirmed by ¹H NMR (δ = 9.05 ppm for amide protons) and purity assessed via silica gel chromatography (EtOAc/PE = 1/10) . Physicochemical properties include a boiling point of 234.8°C, molecular weight of 174.217 g/mol, and InChI key for database referencing .

Q. What are the key physicochemical properties of this compound relevant to reaction design?

Key properties include:

- Boiling point : 234.8°C at 760 mmHg

- Flash point : 95.8°C (indicating flammability precautions)

- Vapor pressure : 0.0519 mmHg at 25°C (low volatility)

- Solubility : Miscible with polar aprotic solvents (THF, CH₂Cl₂) . These parameters guide solvent selection and safety protocols in synthetic workflows.

Advanced Research Questions

Q. How does this compound participate in oxidative C–H functionalization reactions, and what factors influence coupling efficiency?

In oxidative coupling with naphthols or phenols, this compound reacts via a Mannich-type mechanism. Meta-chloroperoxybenzoic acid (mCPBA) oxidizes the morpholino group to an N-oxide intermediate, forming an iminium ion that undergoes nucleophilic attack. Yields range from 64–79% with electron-rich naphthols but drop to 30–55% for phenols due to lower electron density. Solvent polarity (CH₂Cl₂ > CH₃CN) and mCPBA stoichiometry (1.2 equiv) are critical .

Q. How can researchers resolve contradictions in cytotoxic activity data for this compound derivatives?

Derivatives like Ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate show potent toxicity in Colo205 cells (IC₅₀ = 2.05 µM) but variable selectivity across cell lines. Contradictions arise from differences in:

- Cell membrane permeability : Morpholine vs. proline moieties alter uptake .

- Assay conditions : Doxorubicin-sensitive vs. resistant cell lines may exhibit collateral sensitivity. Mitigation involves orthogonal assays (e.g., flow cytometry for apoptosis) and pharmacokinetic profiling to distinguish intrinsic toxicity from off-target effects .

Q. What methodological strategies improve the enantiomeric purity of this compound-derived peptides?

Enantiopure peptides require chiral auxiliaries (e.g., Boc-protected amino acids) and asymmetric catalysis. For example, interrupted Polonovski reactions use morpholine nucleophiles to stereoselectively functionalize α-amino esters. Purification via gradient elution (0–30% EtOAc in pentane) ensures >98% purity . Advanced techniques like HPLC with chiral columns or enzymatic resolution further enhance purity .

Q. How do reaction conditions influence the scalability of this compound-based amidation?

Chromium-catalyzed reactions face scalability challenges due to Mg and CrCl₃ sensitivity to moisture. Key optimizations include:

- Catalyst recycling : Reducing CrCl₃ loading to 5 mol% .

- Solvent recovery : THF distillation post-reaction minimizes waste.

- Temperature control : Maintaining 90°C prevents side reactions (e.g., ester hydrolysis). Pilot-scale trials show 50–60% yield retention, highlighting the need for inert atmosphere protocols .

Methodological Considerations

Q. What analytical techniques are critical for quantifying this compound in complex mixtures?

- GC-MS : Detects trace impurities (e.g., morpholine byproducts) with a detection limit of <0.1% .

- UHPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose columns) .

- NMR spectroscopy : Confirms regioselectivity in Mannich adducts via NOE correlations .

Q. How can researchers design experiments to probe the role of the morpholino group in bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.